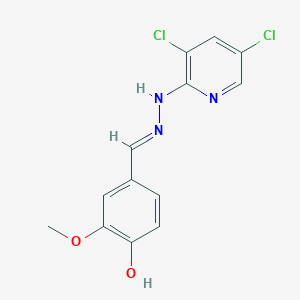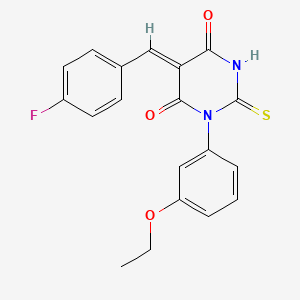![molecular formula C23H21ClN4O3S B11643291 (6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643291.png)
(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6Z)-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenoxy group, an ethoxy group, and a thiadiazolo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials often include 2-chlorophenol, ethylene oxide, and various substituted anilines. The key steps in the synthesis include:
Etherification: The reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol.
Condensation: The condensation of 2-(2-chlorophenoxy)ethanol with a substituted aniline to form the intermediate.
Cyclization: The cyclization of the intermediate with thiourea to form the thiadiazolo ring system.
Final Assembly: The final step involves the formation of the imino and methylidene groups under specific reaction conditions, such as the use of strong bases and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound (6Z)-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound has shown potential as a bioactive molecule. It is investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is studied for its potential pharmacological properties. It has been explored as a candidate for the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of (6Z)-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Dichlorodiphenyltrichloroethane (DDT): An organochloride insecticide known for its environmental impact.
Uniqueness
The uniqueness of (6Z)-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its complex structure, which combines multiple functional groups and a thiadiazolo ring system
Propiedades
Fórmula molecular |
C23H21ClN4O3S |
|---|---|
Peso molecular |
469.0 g/mol |
Nombre IUPAC |
(6Z)-6-[[4-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H21ClN4O3S/c1-14(2)22-27-28-20(25)17(21(29)26-23(28)32-22)13-15-7-9-16(10-8-15)30-11-12-31-19-6-4-3-5-18(19)24/h3-10,13-14,25H,11-12H2,1-2H3/b17-13-,25-20? |
Clave InChI |
GYNRODYOWLGEEA-NTHYWZRTSA-N |
SMILES isomérico |
CC(C)C1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC=C4Cl)/C(=O)N=C2S1 |
SMILES canónico |
CC(C)C1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4Cl)C(=O)N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11643213.png)
![N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B11643220.png)
![11-(3-methoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11643224.png)
![(2-Bromophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11643231.png)
![ethyl 4-[(4Z)-3-methyl-5-oxo-4-{[1-(4-sulfamoylphenyl)-1H-pyrrol-2-yl]methylidene}-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11643236.png)
![2,5-Pyrrolidinedione, 3-[[2-(2-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11643244.png)
![2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11643251.png)
![5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide](/img/structure/B11643254.png)

![(5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643256.png)
![N-[(1E)-4-(4-methoxyphenyl)phthalazin-1(2H)-ylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine](/img/structure/B11643263.png)

![5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B11643265.png)
